N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide - 313704-85-7

N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Catalog Number: EVT-2853955
CAS Number: 313704-85-7
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide belongs to the class of benzoxazolone derivatives. These compounds are characterized by a benzoxazolone ring linked to various substituents, and have garnered significant attention in scientific research for their diverse biological activities and potential therapeutic applications. []

Molecular Structure Analysis

The presence of these structural elements contributes to the compound's overall molecular geometry and influences its interactions with biological targets. []

Applications

N-Cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is explicitly mentioned in one of the provided papers in the context of its potential for treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. [] While specific details regarding its efficacy and mechanism in these contexts are not provided, the paper suggests its use in combination with other agents.

  • Antimicrobial activity: Benzoxazolones have shown efficacy against various bacterial and fungal strains. [, , ]
  • Anticancer activity: Certain benzoxazolone derivatives have demonstrated cytotoxicity against cancer cell lines. [, ]
  • Anti-inflammatory activity: Some benzoxazolones possess anti-inflammatory properties, potentially by modulating inflammatory pathways. [, ]

3-(5-chloro-2-oxobenzo[d]oxazol-3(2h)-yl)propanoic acid

Compound Description: 3-(5-chloro-2-oxobenzo[d]oxazol-3(2h)-yl)propanoic acid is mentioned as a potential inhibitor of Kynurenine 3-monooxygenase (KMO) []. KMO is an enzyme involved in the kynurenine pathway of tryptophan metabolism, and its inhibition has been investigated for treating various conditions like acute pancreatitis, chronic kidney disease, and neurodegenerative disorders [, ].

N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)

Compound Description: This compound is a potent and selective non-covalent inhibitor of the β1i subunit of the immunoproteasome []. It exhibits low/submicromolar Ki values, making it a promising candidate for treating autoimmune and inflammatory diseases, as well as hematologic malignancies [].

Relevance: Although structurally different from N-Cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide is grouped within the same research focusing on identifying and developing novel inhibitors for specific biological targets []. Both compounds exemplify the exploration of diverse chemical structures for pharmaceutical applications, particularly targeting enzymes involved in disease pathways.

N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2)

N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propenamide (Compound 3)

N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 4)

(S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (Compound 5)

Compound Description: These four compounds are analogs of Compound 1, also studied as inhibitors of the β1i subunit of the immunoproteasome []. They belong to a series of amide derivatives exhibiting varying degrees of potency and selectivity [].

Properties

CAS Number

313704-85-7

Product Name

N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

IUPAC Name

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Molecular Formula

C16H20N2O3

Molecular Weight

288.347

InChI

InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)

InChI Key

GATHOMFMMGOQIC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.